molecular formula C19H14N2O4 B5424839 2-[2-(2-nitrophenyl)vinyl]-4-quinolinyl acetate

2-[2-(2-nitrophenyl)vinyl]-4-quinolinyl acetate

Cat. No. B5424839
M. Wt: 334.3 g/mol
InChI Key: NDAVHMRNYFFTSU-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-nitrophenyl)vinyl]-4-quinolinyl acetate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in a variety of research applications. In

Scientific Research Applications

2-[2-(2-nitrophenyl)vinyl]-4-quinolinyl acetate has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-[2-(2-nitrophenyl)vinyl]-4-quinolinyl acetate is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been shown to have anticancer effects by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[2-(2-nitrophenyl)vinyl]-4-quinolinyl acetate in lab experiments is its unique chemical structure, which allows for the exploration of a variety of biological activities. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are many potential future directions for research on 2-[2-(2-nitrophenyl)vinyl]-4-quinolinyl acetate. One potential area of research is the development of new synthetic methods for this compound, which could lead to the discovery of new analogs with even greater biological activity. Additionally, future research could focus on exploring the potential therapeutic applications of this compound in the treatment of various diseases, including cancer and inflammatory disorders.
In conclusion, this compound is a chemical compound with a unique chemical structure and potential for use in a variety of scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound could lead to the discovery of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-[2-(2-nitrophenyl)vinyl]-4-quinolinyl acetate involves the reaction of 2-nitrostyrene with quinoline-4-carboxylic acid in the presence of a catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents.

properties

IUPAC Name

[2-[(E)-2-(2-nitrophenyl)ethenyl]quinolin-4-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c1-13(22)25-19-12-15(20-17-8-4-3-7-16(17)19)11-10-14-6-2-5-9-18(14)21(23)24/h2-12H,1H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAVHMRNYFFTSU-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=NC2=CC=CC=C21)C=CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC(=NC2=CC=CC=C21)/C=C/C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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